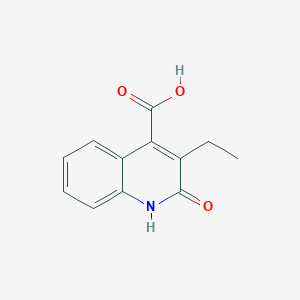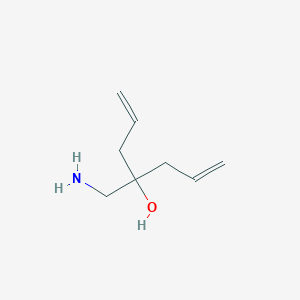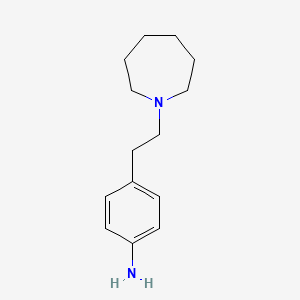
4-(2-Azepan-1-yl-ethyl)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Azepan-1-yl-ethyl)-phenylamine is a chemical compound . It contains a total of 42 bonds, including 18 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of 4-(2-Azepan-1-yl-ethyl)-phenylamine includes a seven-membered azepane ring attached to a phenyl group through a two-carbon chain . The molecule also contains a primary and a tertiary amine .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Azepan-1-yl-ethyl)-phenylamine are not well-documented in the available literature .Aplicaciones Científicas De Investigación
Azepane Derivatives as Protein Kinase Inhibitors
Novel azepane derivatives, including 4-(2-azepan-1-yl-ethyl)-phenylamine, have been studied for their potential as protein kinase B (PKB-alpha) inhibitors. These compounds show promise in molecular modeling and in vitro tests for inhibitory activity against PKB-alpha, a protein kinase implicated in several cellular processes (Breitenlechner et al., 2004).
Synthesis and Characterization in Organic Chemistry
Research on azepane derivatives has also focused on their synthesis and characterization. Studies have explored the regioselectivity of cyclization reactions and the structural analysis of these compounds, contributing to the field of organic chemistry and the development of potential drugs (Perekhoda et al., 2017).
Applications in Antibacterial Activity
Azepane derivatives have been synthesized and screened for their antibacterial activity. Studies demonstrate the potential of these compounds, including 4-(2-azepan-1-yl-ethyl)-phenylamine, as agents against bacterial infections (Vashi & Naik, 2004).
Use in Electronic and Semiconductor Fields
There's ongoing research into the application of azepane derivatives in electronics. These compounds have been used in the synthesis of polymers with semiconducting properties, indicating their potential in electronic device fabrication (Demir et al., 2015).
Potential in Antineoplastic Agents
Studies have been conducted on azepane derivatives as potential antineoplastic agents. While preliminary data from some studies do not indicate significant antineoplastic activity, the exploration of these compounds continues to contribute to cancer research (Koebel et al., 1975).
Safety And Hazards
Propiedades
IUPAC Name |
4-[2-(azepan-1-yl)ethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-14-7-5-13(6-8-14)9-12-16-10-3-1-2-4-11-16/h5-8H,1-4,9-12,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARSMQUCRTVKGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Azepan-1-yl-ethyl)-phenylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

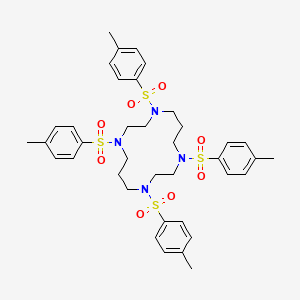
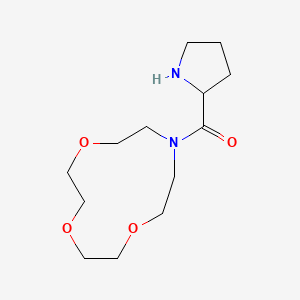
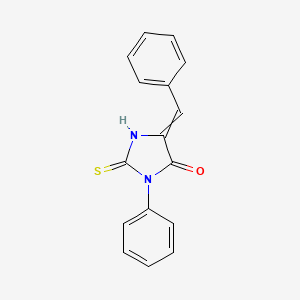

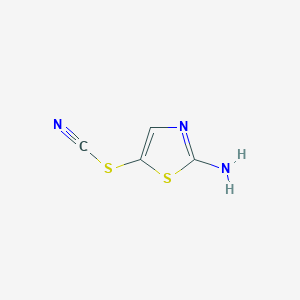
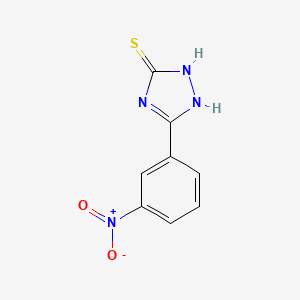
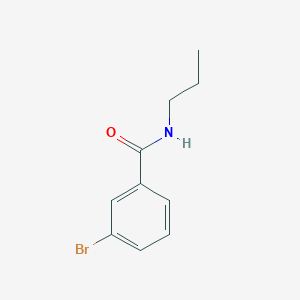
![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)
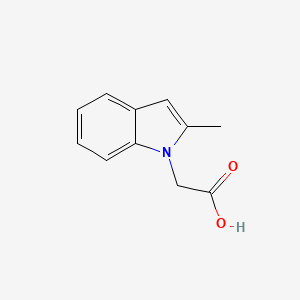
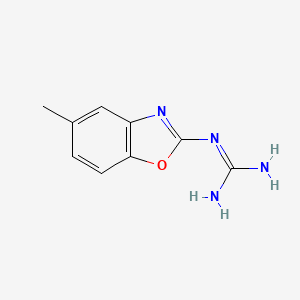
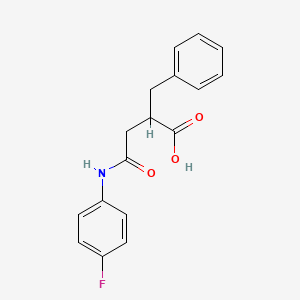
![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)
